4-[(2-Ethoxyethoxy)methyl]piperidine
Description
Properties
IUPAC Name |
4-(2-ethoxyethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-12-7-8-13-9-10-3-5-11-6-4-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVXUNWXDLOUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290349 | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-40-5 | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265108-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Ethoxyethoxy)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Ethoxyethoxy Methyl Piperidine and Its Analogues
Strategies for Piperidine (B6355638) Ring Construction with C4 Functionalization
The construction of the piperidine ring from linear precursors offers a versatile approach to introduce functionality at specific positions, including the C4 position. Key strategies include intramolecular cyclization reactions and the dearomatization of pyridine (B92270) derivatives.
Intramolecular cyclization is a powerful method where a cyclic product is formed from a single molecule containing all the necessary atoms for the ring. nih.gov This approach involves the activation of various functional groups, often requiring a catalyst, to initiate ring closure. nih.gov Depending on which bond is formed, these cyclizations can be categorized into those forming a new C-N bond or a new C-C bond. nih.gov
Radical cyclizations provide a robust method for forming N-heterocycles under mild conditions. One approach involves the combination of photoredox, cobaloxime, and amine catalysis to mediate the cyclization of aldehydes with pendant alkenes, which can produce six-membered rings. organic-chemistry.org Another strategy employs a cobalt(II) catalyst for the intramolecular radical cyclization of linear amino-aldehydes, yielding various piperidines. nih.gov More complex structures, such as spiropiperidines, can be synthesized using a photoredox strategy that initiates the regioselective cyclization of an aryl radical onto a cyclic olefin. nih.gov
| Catalyst System | Substrate Type | Product Type | Key Features |
| Photoredox/Cobaloxime/Amine | Aldehydes with pendant alkenes | 5-, 6-, and 7-membered rings | Mild conditions, wide functional group compatibility. organic-chemistry.org |
| Cobalt(II) | Linear amino-aldehydes | Piperidines and pyrrolidones | Good yields, though competitive 1,5-H-transfer can form by-products. nih.gov |
| Organic Photoredox Catalyst | Linear aryl halides with cyclic olefins | Spirocyclic piperidines | Operates under mild conditions without precious metals. nih.gov |
Transition metal catalysis is frequently employed to facilitate the cyclization of substrates containing alkenes and amines. Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, allowing for the difunctionalization of the double bond while forming the N-heterocycle. nih.gov Palladium catalysts, particularly with novel pyridine-oxazoline ligands, have been developed for the enantioselective version of this type of amination. nih.gov The mechanism for palladium-catalyzed carboamination reactions often involves the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by syn-aminopalladation of the pendant alkene and subsequent reductive elimination to form the heterocyclic ring. nih.gov Copper-catalyzed oxidative alkene functionalization has also been reported for synthesizing piperidines from N-Ts-protected amines. mdpi.com
| Metal Catalyst | Ligand/Oxidant | Substrate Type | Reaction Type |
| Gold(I) | Iodine(III) oxidizing agent | Non-activated alkenes | Oxidative amination nih.gov |
| Palladium | Pyridine-oxazoline ligand | Non-activated alkenes | Enantioselective amination nih.gov |
| Palladium | P(2-furyl)₃ | Alkenyl amines and aryl halides | Carboamination nih.gov |
| Copper(II) bromide | - | Alkenyl N-Ts-protected amines | Oxidative chalcogenofunctionalization mdpi.com |
The aza-Michael addition, or the conjugate addition of an amine to an electron-deficient alkene, is a widely used reaction for forming C-N bonds in heterocycle synthesis. ntu.edu.sg Intramolecular aza-Michael reactions are particularly effective for constructing piperidine rings. nih.govntu.edu.sgrsc.org These reactions can be promoted by bases or organocatalysts. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid can afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov A double aza-Michael reaction using divinyl ketones is an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks, which are direct precursors to C4-functionalized piperidines. acs.org These domino reactions, which combine an intermolecular imino-aldol reaction with an intramolecular aza-Michael cyclization, can produce highly functionalized 2,6-disubstituted piperidines with high diastereoselectivity. researchgate.net
| Reaction Type | Catalyst/Promoter | Substrate | Product |
| Intramolecular aza-Michael | Quinoline organocatalyst/TFA | N-tethered alkenes | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines nih.gov |
| Double aza-Michael | Base-induced | Divinyl ketones and primary amines | 2-Substituted 4-piperidones acs.org |
| Domino imino-aldol-aza-Michael | Enolate mediated | α,β-Unsaturated diketones and N-aryl aldimines | Highly functionalized 2,6-disubstituted piperidines researchgate.net |
The dearomatization of readily available pyridine derivatives is one of the most direct and common strategies for accessing the piperidine core. nih.govnih.gov This transformation typically involves hydrogenation, which can be achieved under various conditions. nih.gov
Catalytic hydrogenation of pyridines is a fundamental process, often requiring transition metal catalysts and sometimes harsh conditions of high temperature and pressure. nih.gov However, significant advances have been made in developing milder and more selective methods. Rhodium(I) complexes, for example, have been used for the highly diastereoselective dearomatization and hydrogenation of fluorinated pyridines to access all-cis-fluorinated piperidines. nih.gov A scalable route to all four stereoisomers of a 5-aryl-substituted nipecotic acid derivative involves the catalytic hydrogenation of the corresponding pyridine precursors. researchgate.net Metal-free approaches have also been developed, such as the use of amine borane (B79455) for the mild and selective reduction of N-heteroarenes to dihydropyridines, which can be subsequently reduced to piperidines. nih.govresearchgate.net Another common method is the reduction of pyridine N-oxides using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon. organic-chemistry.org
| Reagent/Catalyst | Substrate | Key Feature |
| Rhodium(I) complex / Pinacol borane | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation. nih.gov |
| Amine borane | N-heteroarenes | Mild, metal-free reduction to dihydropyridines. nih.govresearchgate.net |
| Ammonium formate / Pd/C | Pyridine N-oxides | Simple, high-yield reduction under mild conditions. organic-chemistry.org |
| H₂, Metal Catalyst (e.g., Rh, Ru, Pd) | Pyridine derivatives | Direct but often requires harsh conditions; fundamental method. nih.govresearchgate.net |
Controlling stereochemistry is crucial in the synthesis of bioactive molecules. Numerous methods have been developed to produce specific enantiomers or diastereomers of substituted piperidines.
Enantioselective synthesis can be achieved through various catalytic systems. An iridium(III)-catalyzed cascade reaction involving hydroxyl oxidation, amination, and imine reduction enables the stereoselective synthesis of C4-substituted piperidines. nih.gov Similarly, a copper-catalyzed enantioselective cyclizative aminoboration has been developed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivity. researchgate.netnih.gov A rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides a route to enantioenriched 3-substituted tetrahydropyridines, which are precursors to chiral piperidines. acs.org Chiral starting materials, such as Boc-D-serine, can also be used to construct the piperidine ring enantioselectively. semanticscholar.org
Diastereoselectivity is often controlled by the reaction conditions and reagents. For example, the hydrogenation of substituted pyridines often yields cis-piperidines. rsc.org These cis-isomers can then be converted to the thermodynamically more stable trans-isomers through base-mediated epimerization, allowing access to different diastereomers from a common precursor. rsc.orgnih.gov The functionalization of existing chiral piperidines, such as the hydroboration-oxidation of a 4-methylene group, can also proceed with high diastereoselectivity to install new stereocenters. acs.org Catalyst control can override substrate bias; for instance, the choice of rhodium catalyst can direct C-H functionalization to different positions (C2, C3, or C4) on the piperidine ring, providing access to various positional and stereo-isomers. nih.gov
| Method | Catalyst/Reagent | Stereochemical Control | Product Example |
| Asymmetric Catalysis | Iridium(III) complex | Enantioselective | C4-substituted piperidines nih.gov |
| Asymmetric Catalysis | Copper / (S,S)-Ph-BPE ligand | Enantioselective & Diastereoselective | 2,3-cis-disubstituted piperidines researchgate.netnih.gov |
| Asymmetric Catalysis | Rhodium / Chiral ligand | Enantioselective | 3-Aryl-tetrahydropyridines acs.org |
| Hydrogenation & Epimerization | H₂/Catalyst then Base (e.g., KOtBu) | Diastereoselective (cis to trans) | Trans-disubstituted piperidines rsc.orgnih.gov |
| Chiral Starting Material | Boc-D-serine | Enantioselective | (3R,4S)-piperidine diamine derivatives semanticscholar.org |
Intramolecular Cyclization Approaches to the Piperidine Core
Introduction of the (2-Ethoxyethoxy)methyl Moiety at the 4-Position
The incorporation of the (2-ethoxyethoxy)methyl group onto the piperidine scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of regioselectivity and efficiency.
Regioselective C-H Functionalization Strategies on Piperidine Derivatives
Direct functionalization of C-H bonds represents a highly atom-economical approach to synthesizing substituted piperidines. While the C2 position is electronically activated, achieving functionalization at the C4 position is possible by overcoming this inherent preference. This can be accomplished through the use of sterically demanding catalysts and appropriate nitrogen-protecting groups that shield the C2 position, thereby directing the reaction to the more accessible C4-H bond. researchgate.net For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated the ability to selectively functionalize the C4 position of N-α-oxoarylacetyl-piperidines. nih.govnih.gov The choice of both the catalyst and the directing group on the nitrogen atom is crucial for controlling the site selectivity of the C-H functionalization. researchgate.netnih.gov
Functionalization via Pre-existing Hydroxyl or Halogen Groups
A more traditional and widely applicable method involves the use of piperidine rings that already possess a functional group at the 4-position, such as a hydroxyl or halogen. These precursors serve as versatile handles for introducing the desired (2-ethoxyethoxy)methyl moiety. For example, 4-hydroxypiperidine (B117109) can be deprotonated with a suitable base to form an alkoxide, which then undergoes a Williamson ether synthesis with a (2-ethoxyethoxy)methyl halide (e.g., chloride or bromide) to yield 4-[(2-Ethoxyethoxy)methyl]piperidine. This straightforward nucleophilic substitution reaction is a common and effective strategy for constructing such ether linkages. Similarly, 4-halopiperidines can be subjected to nucleophilic substitution with the sodium salt of 2-ethoxyethanol (B86334).
Indirect Approaches through Ring-Opening of Cyclopropane (B1198618) Intermediates
An indirect yet powerful strategy for accessing 4-substituted piperidines involves the regioselective ring-opening of cyclopropane intermediates. researchgate.netnih.gov This method often begins with the cyclopropanation of a tetrahydropyridine (B1245486) derivative. The resulting bicyclic cyclopropane can then be opened reductively in a regio- and stereoselective manner to introduce a functional group at the C3 position, which can be further elaborated. nih.govnih.gov While this approach has been primarily demonstrated for C3-functionalization, modifications in the substrate and reaction conditions could potentially be adapted for C4-substitution. nih.govd-nb.info
Catalytic Systems in the Synthesis of 4-Substituted Piperidines
Catalysis plays a pivotal role in the efficient and selective synthesis of 4-substituted piperidines. Both transition metal and organic photoredox catalysis have emerged as powerful tools for these transformations.
Transition Metal Catalysis (e.g., Rhodium, Palladium, Copper, Cobalt)
A variety of transition metals have been successfully employed to catalyze the formation of substituted piperidines.
| Metal | Catalytic Application | Key Features |
| Rhodium (Rh) | C-H insertion and cyclopropanation reactions | Controls site-selectivity based on the catalyst and protecting group. nih.govnih.gov Enables access to highly substituted piperidines. nih.gov |
| Palladium (Pd) | Cross-coupling reactions and reductive Heck couplings | Allows for the formation of C-C and C-N bonds at the 4-position. nih.govacs.orgresearchgate.net Can be used for the synthesis of complex piperidine-containing molecules. nih.govnih.gov |
| Copper (Cu) | Intramolecular C-H amination and oxidative cyclization | Effective for the synthesis of N-heterocycles, including piperidines. nih.govresearchgate.netacs.org Can facilitate the formation of both pyrrolidines and piperidines. acs.org |
| Cobalt (Co) | Radical-mediated amine cyclization and [2+2+2] cycloadditions | Utilizes earth-abundant metal for ring-closing C-C bond formation. nih.govnih.gov Can be used to synthesize a variety of N-heterocycles. nih.govresearchgate.netacs.org |
Rhodium catalysts are particularly effective in directing C-H functionalization. nih.govnih.govnih.gov For example, specific rhodium catalysts can selectively direct carbene insertion to the C4 position of appropriately protected piperidines. nih.govPalladium catalysis is widely used for cross-coupling reactions, enabling the introduction of various substituents at the 4-position through reactions like the Suzuki or Buchwald-Hartwig couplings. acs.orgresearchgate.net Reductive Heck couplings catalyzed by palladium also provide a pathway to construct highly substituted piperidine rings. nih.govCopper -based catalytic systems have been developed for intramolecular C-H amination and oxidative cyclization of unactivated olefins, providing routes to both pyrrolidines and piperidines. nih.govresearchgate.netacs.orgCobalt catalysts offer a sustainable approach, facilitating radical cyclizations of linear amino-aldehydes to form piperidines. nih.govnih.gov
Organic Photoredox Catalysis for C-H Activation
Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H activation. nih.gov This strategy often involves the generation of a radical intermediate from the piperidine substrate, which can then react with a suitable coupling partner. nih.govresearchgate.net For instance, photoredox-catalyzed α-amino C-H arylation of piperidine derivatives with electron-deficient cyano(hetero)arenes has been demonstrated to produce arylated products in good yields and with high diastereoselectivity. nih.govacs.orgchemrxiv.org This approach offers a valuable alternative to traditional transition metal-catalyzed methods for the functionalization of piperidines. researchgate.net
Other Catalytic Methods (e.g., Manganese Dioxide)
While noble metals like palladium, rhodium, and iridium are commonly used in catalytic syntheses of piperidines, research has also explored the utility of more abundant and less toxic metals. Manganese dioxide (MnO₂), a mild and inexpensive oxidant, has found applications in the synthesis and modification of nitrogen-containing heterocycles.
In the context of piperidine analogues, manganese dioxide can be employed as a catalyst for the N-alkylation of secondary amines (such as the piperidine nitrogen) using alcohols as green alkylating agents. This method proceeds under solvent-free conditions and uses air as the oxidant, presenting a significant environmental advantage. The reaction is believed to involve a manganese-mediated oxidation of the alcohol to an aldehyde, followed by condensation with the amine to form an imine, which is then reduced in a transfer hydrogenation step. This approach avoids the need for stoichiometric oxidants or reductants and produces water as the only byproduct.
Furthermore, MnO₂ has been used in transformations involving N-oxides of piperidine derivatives, facilitating auxiliary removal through an acid-catalyzed Polonovski-type reaction. mdma.ch These applications highlight the versatility of manganese dioxide as a catalyst for specific transformations in the synthesis of complex piperidine-based molecules, contributing to more sustainable chemical processes.
Green Chemistry Principles Applied to Synthesis
Traditional organic synthesis often relies on large volumes of volatile and potentially hazardous organic solvents. A primary goal of green chemistry is to minimize solvent use or replace hazardous solvents with more benign alternatives. In the synthesis of piperidine-containing compounds, solvents like N,N-dimethylformamide (DMF) are common but are now recognized as undesirable due to toxicity.
Research has identified several greener alternatives that can be employed in piperidine synthesis:
Bio-derived solvents: Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are excellent substitutes for chlorinated solvents and tetrahydrofuran (B95107) (THF).
High-boiling point, low-toxicity solvents: In Solid Phase Peptide Synthesis (SPPS), where piperidine is often used as a reagent, solvents like N-octyl-pyrrolidone have been investigated as sustainable alternatives to DMF. rsc.org
Water-mediated reactions: Where possible, conducting reactions in water is a highly desirable green approach. Certain cyclization reactions to form piperidinols have been successfully achieved using water as the medium.
Minimizing solvent use altogether, through solvent-free (neat) reaction conditions, represents an ideal scenario. As mentioned, MnO₂-catalyzed N-alkylations can often be performed without any solvent, significantly reducing the process mass intensity (PMI) of a synthetic step.
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. rsc.org
A plausible and direct route to synthesize this compound is through a Williamson ether synthesis. This would involve reacting the sodium salt of 4-(hydroxymethyl)piperidine with 1-bromo-2-ethoxyethane.
The theoretical atom economy for this reaction can be calculated as follows:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The table below details the calculation for this proposed synthesis.
| Compound | Role | Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Desired Product | C₁₀H₂₁NO₂ | 187.28 |
| 4-(Hydroxymethyl)piperidine | Reactant | C₆H₁₃NO | 115.17 |
| Sodium Hydride | Reactant (Base) | NaH | 24.00 |
| 1-Bromo-2-ethoxyethane | Reactant | C₄H₉BrO | 153.02 |
| Total Reactant Molecular Weight | 292.19 | ||
| Atom Economy Calculation | (187.28 / 292.19) * 100 = 64.1% |
While a 64.1% atom economy is reasonable for this type of substitution reaction, the main byproduct is sodium bromide (NaBr). Ideal reactions from an atom economy perspective are addition or rearrangement reactions, which can theoretically achieve 100% atom economy. rsc.org Therefore, chemists continually seek alternative synthetic strategies, such as catalytic addition reactions, that can improve this metric. Reaction efficiency also considers the chemical yield, energy consumption, and ease of purification, all of which are critical for developing a truly sustainable process.
Flow Chemistry Techniques for Scalable Synthesis
For the large-scale production of active pharmaceutical ingredients (APIs) and their intermediates, transitioning from traditional batch processing to continuous flow chemistry offers significant advantages. mdpi.com Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology is particularly well-suited for the synthesis of functionalized piperidines. acs.orgmdpi.com
The benefits of applying flow chemistry to the synthesis of piperidine analogues include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which allows for the safe use of hazardous reagents or exothermic reactions that would be difficult to control in large batch reactors.
Precise Reaction Control: The high surface-area-to-volume ratio in microreactors enables superior control over reaction parameters like temperature and pressure, leading to higher yields and selectivities.
Scalability: Increasing production capacity is achieved by running the flow reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often simpler and more predictable than scaling up a batch process. researchgate.net
Automation and Integration: Flow systems can be automated and individual reaction steps can be coupled together, eliminating the need for manual handling and purification of intermediates. mdpi.com
Practical examples include the diastereoselective synthesis of α-chiral piperidines, which has been demonstrated in a continuous flow protocol achieving high yields in mere minutes of residence time. acs.org Such techniques could be readily adapted for the efficient and scalable synthesis of this compound and related structures, meeting the demands of industrial production.
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes |
| Heat Transfer | Inefficient, potential for hotspots | Excellent, precise temperature control |
| Scalability | Complex, often requires re-optimization | Straightforward (time or numbering-up) |
| Reaction Time | Often hours to days | Seconds to minutes |
| Product Quality | Potential for batch-to-batch variability | Consistent and reproducible |
Chemical Reactivity and Transformations of 4 2 Ethoxyethoxy Methyl Piperidine
Functionalization of the Piperidine (B6355638) Nitrogen (N-Functionalization)
The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to the synthesis of a wide array of derivatives through N-functionalization.
N-alkylation introduces an alkyl group onto the piperidine nitrogen, typically through a nucleophilic substitution reaction with an alkyl halide. nih.gov These reactions are fundamental in modifying the steric and electronic properties of the piperidine core. The general procedure involves reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide), often in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The choice of solvent can influence the reaction rate and outcome, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. youtube.com Reductive amination, which involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent, is another widely used method for N-alkylation.
N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is typically achieved by reacting the piperidine with acylating agents such as acyl chlorides or anhydrides. N-acylation is significant as it can alter the chemical properties of the nitrogen, for instance, by reducing its basicity and nucleophilicity due to the electron-withdrawing nature of the carbonyl group.
Table 1: Representative Conditions for N-Functionalization of Piperidines
| Transformation | Reagents | Base | Solvent | Temperature |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, Et₃N | DMF, CH₃CN | Room Temp to 80°C |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | - | 1,2-Dichloroethane | Room Temperature |
| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270), Et₃N | CH₂Cl₂, THF | 0°C to Room Temp |
| N-Acylation | Anhydride ((RCO)₂O) | - | CH₂Cl₂ | Room Temperature |
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the piperidine nitrogen to prevent it from interfering with reactions at other sites of the molecule. This is achieved by introducing a protecting group onto the nitrogen. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
Commonly used protecting groups for secondary amines like piperidine include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The Boc group is stable under basic conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). The Cbz group is stable to both acidic and basic conditions and is typically cleaved by catalytic hydrogenation. The Fmoc group is notably base-labile and can be removed with solutions of piperidine in DMF. wikipedia.org These orthogonal protecting strategies allow for selective deprotection and functionalization in complex synthetic sequences. acs.org
Table 2: Common Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Installation Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) |
Reactivity of the Piperidine Ring System
The saturated carbocyclic structure of the piperidine ring is relatively stable. However, its derivatives can undergo specific reactions that alter the ring's structure, such as stereoselective derivatizations or rearrangements.
The parent molecule, 4-[(2-Ethoxyethoxy)methyl]piperidine, is achiral. Stereochemical considerations become important when new chiral centers are introduced onto the piperidine ring, for instance, through substitution at the C-2, C-3, C-5, or C-6 positions. Achieving stereochemical control in such reactions is a significant focus in modern synthetic chemistry, particularly for the synthesis of pharmaceuticals where specific stereoisomers are often required for biological activity.
Strategies to control stereochemistry include substrate-controlled reactions, where the existing stereochemistry of a chiral substrate directs the approach of reagents, and reagent-controlled reactions, which utilize chiral catalysts or reagents to favor the formation of one stereoisomer over another. For instance, the catalytic hydrogenation of substituted pyridines can be performed diastereoselectively using certain catalysts to produce specific stereoisomers of piperidines.
While less common than functionalization, the piperidine ring can undergo expansion or contraction reactions under specific conditions to form other heterocyclic systems. These transformations can provide access to novel molecular scaffolds.
Ring Expansion: Methods have been developed for the two-carbon ring expansion of piperidines into their eight-membered azocane (B75157) counterparts. nih.gov One such strategy involves a palladium-catalyzed rearrangement of allylic amines. nih.gov Other reports describe the expansion of piperidine rings into hydroazocine rings in reactions of certain piperidine β-acyl derivatives with acetylenecarboxylic acid esters. amazonaws.com
Ring Contraction: The conversion of piperidines to pyrrolidines (a five-membered ring) is a known ring contraction reaction. coleparmer.com Photomediated reactions, such as a Norrish Type II-inspired transformation, have been shown to induce the contraction of the piperidine ring under mild conditions. coleparmer.com Another approach involves the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to yield 2-(bromomethyl)pyrrolidines. nih.gov
Transformations Involving the (2-Ethoxyethoxy)methyl Side Chain
The (2-ethoxyethoxy)methyl side chain is characterized by ether linkages (C-O-C), which are generally known for their chemical stability.
Ethers are typically unreactive towards many reagents, including bases, nucleophiles, and mild oxidizing or reducing agents. This chemical inertness makes the (2-ethoxyethoxy)methyl side chain a stable substituent that is unlikely to interfere with many of the reactions occurring at the piperidine nitrogen.
However, the cleavage of ethers can be accomplished under harsh conditions. wikipedia.org Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave ethers via nucleophilic substitution (Sₙ1 or Sₙ2 mechanisms) after protonation of the ether oxygen. youtube.commasterorganicchemistry.com Due to the presence of multiple ether oxygens in the side chain, cleavage could potentially occur at different positions, leading to a mixture of products. It is also known that ethers, including those with structures similar to the side chain, can form explosive peroxides upon prolonged exposure to air and light. coleparmer.com
Modifications of the Terminal Ethoxy Group
The terminal ethoxy group in the this compound side chain is a primary ether linkage, which can undergo specific chemical modifications, primarily through acid- or base-catalyzed pathways.
Transetherification: In a process analogous to transesterification, the terminal ethoxy group can be exchanged by reacting the compound with a different alcohol under catalytic conditions. wikipedia.orglibretexts.org This reaction is typically driven to completion by using a large excess of the new alcohol. libretexts.org Acid catalysis involves protonation of the ether oxygen, making it a better leaving group, while base catalysis proceeds through the formation of a more nucleophilic alkoxide from the reactant alcohol. wikipedia.orgyoutube.com For example, reacting this compound with excess propanol (B110389) in the presence of an acid catalyst would lead to the formation of 4-{[2-(Propoxy)ethoxy]methyl}piperidine.
Hydrolysis to Primary Alcohol: The terminal ether can be cleaved under strongly acidic conditions to yield the corresponding primary alcohol, 4-[(2-hydroxyethoxy)methyl]piperidine. masterorganicchemistry.com This reaction typically requires refluxing with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org The mechanism involves the initial protonation of the ether oxygen, followed by a bimolecular nucleophilic substitution (SN2) reaction where the halide ion attacks the ethyl group, displacing ethanol, which is subsequently converted to an ethyl halide if excess acid is used. masterorganicchemistry.com
| Reaction | Reagents and Conditions | Product |
| Transetherification | Excess CH₃(CH₂)₂OH, Cat. H₂SO₄, Heat | 4-{[2-(Propoxy)ethoxy]methyl}piperidine |
| Hydrolysis | Excess HBr (aq.), Reflux | 4-[(2-Hydroxyethoxy)methyl]piperidine |
Cleavage and Replacement Reactions at the Methyl Linker
The ether linkage proximal to the piperidine ring, located at the methyl linker, can also be a site for chemical transformation, primarily through acid-catalyzed cleavage.
Ether Cleavage with Strong Acids: Similar to the terminal ethoxy group, the C-O bond between the piperidinemethyl group and the 2-ethoxyethoxy moiety is susceptible to cleavage by strong acids like HI or HBr. masterorganicchemistry.comwikipedia.org Due to the primary nature of the carbon attached to the ether oxygen, this reaction proceeds via an SN2 mechanism following protonation of the oxygen atom. masterorganicchemistry.comlibretexts.org Cleavage at this site would yield 4-(halomethyl)piperidine and 2-ethoxyethanol (B86334) as the primary products. masterorganicchemistry.com The choice between cleaving this internal ether versus the terminal ether can be influenced by steric and electronic factors, though harsh conditions often lead to cleavage at multiple sites.
| Reaction | Reagents and Conditions | Products |
| Internal Ether Cleavage | Excess HI (aq.), Reflux | 4-(Iodomethyl)piperidine and 2-Ethoxyethanol |
Mechanistic Investigations of Key Reactions
Understanding the reaction mechanisms associated with the piperidine ring is crucial for predicting its reactivity and controlling the outcome of synthetic transformations. Iminium ion intermediates and the principles of regio- and stereoselectivity are central to this understanding.
Role of Iminium Ion Intermediates
Iminium ions, and particularly the more electrophilic N-acyliminium ions, are highly reactive intermediates in piperidine chemistry. qub.ac.uk They are central to a wide range of transformations that functionalize the carbon atoms adjacent (alpha) to the nitrogen. qub.ac.ukacs.org These intermediates are typically generated through the oxidation of the tertiary amine (if N-alkylated) or by the acid-catalyzed loss of a leaving group from an α-functionalized piperidine, such as an α-hydroxylactam. qub.ac.uk
The high electrophilicity of the iminium ion allows for the addition of a diverse array of carbon and heteroatom nucleophiles. qub.ac.uk This forms the basis for late-stage functionalization of complex molecules containing a piperidine core. acs.org For this compound, after N-acylation, it is conceivable to generate an N-acyliminium ion intermediate, which could then be trapped by nucleophiles to introduce substituents at the C2 or C6 positions of the piperidine ring. acs.org
Understanding Regio- and Stereoselectivity
Achieving selectivity in the functionalization of substituted piperidines is a significant challenge in synthetic chemistry. rsc.org The outcome of a reaction is governed by a combination of steric, electronic, and catalytic factors.
Regioselectivity: The position at which a new substituent is introduced on the piperidine ring is known as regioselectivity. For a 4-substituted piperidine, the primary sites for further reaction are the nitrogen atom and the C2/C6 or C3/C5 positions. The choice of catalyst and protecting groups on the nitrogen atom can direct C-H functionalization to specific positions. nih.govnih.gov For example, certain rhodium catalysts have been shown to selectively promote functionalization at the C2 position, while different catalysts and N-substituents can direct the reaction to the C4 position on an unsubstituted piperidine. nih.govnih.govd-nb.info The presence of the bulky 4-[(2-ethoxyethoxy)methyl] group would likely influence the regiochemical outcome by sterically hindering attack at certain positions.
Stereoselectivity: Stereoselectivity refers to the preferential formation of one stereoisomer over another. The piperidine ring exists predominantly in a chair conformation, with the 4-substituent occupying either an axial or equatorial position. The thermodynamic preference is for the bulky substituent to be in the equatorial position to minimize steric strain. This conformational preference is critical in determining the stereochemical outcome of reactions. Nucleophilic attack on the ring or on an intermediate like an iminium ion will often occur from the less sterically hindered face, leading to a specific diastereomer. rsc.org The development of asymmetric catalysis has enabled the synthesis of enantioenriched substituted piperidines by controlling the stereochemistry during ring formation or functionalization. acs.org
| Factor | Influence on Selectivity | Example |
| N-Protecting Group | Can direct functionalization to different ring positions (regioselectivity). nih.govnih.gov | An N-Boc group may favor C2 functionalization while an N-α-oxoarylacetyl group can direct to C4. nih.govnih.gov |
| Catalyst | Chiral catalysts can induce enantioselectivity; different metal catalysts can favor different regioisomers. nih.govnih.gov | Rhodium catalysts are widely used to control site selectivity in C-H functionalization of piperidines. nih.gov |
| 4-Position Substituent | Steric bulk can hinder attack at adjacent positions and influence the axial/equatorial approach of reagents (stereoselectivity). | A large equatorial substituent can direct incoming groups to the axial position. |
Advanced Characterization and Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-[(2-Ethoxyethoxy)methyl]piperidine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework and its purity can be established.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the number and type of carbon environments. Given the absence of fluorine in the molecule, ¹⁹F NMR is not applicable for its direct characterization.
The purity of a sample can also be assessed by ¹H NMR, where the presence of signals not attributable to the target compound would indicate impurities. The integration of the signals can be used for quantitative analysis of these impurities if a standard of known concentration is used.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This data is predicted and for illustrative purposes.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Piperidine (B6355638) N-H | Broad singlet | 1-3 (solvent dependent) | 1H |
| Piperidine C2/C6-H (axial & equatorial) | Multiplet | 2.5-3.1 | 4H |
| Piperidine C3/C5-H (axial & equatorial) | Multiplet | 1.1-1.8 | 4H |
| Piperidine C4-H | Multiplet | 1.5-2.0 | 1H |
| -CH₂-O- (exocyclic) | Doublet | 3.3-3.5 | 2H |
| -O-CH₂-CH₂-O- | Multiplet | 3.5-3.7 | 4H |
| -O-CH₂-CH₃ | Quartet | 3.4-3.6 | 2H |
| -CH₂-CH₃ | Triplet | 1.1-1.3 | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This data is predicted and for illustrative purposes.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Piperidine C2/C6 | 45-50 |
| Piperidine C3/C5 | 28-33 |
| Piperidine C4 | 35-40 |
| -CH₂-O- (exocyclic) | 70-75 |
| -O-CH₂-CH₂-O- | 68-72 |
| -O-CH₂-CH₃ | 65-70 |
| -CH₂-CH₃ | 14-18 |
2D NMR Techniques for Connectivity and Stereochemistry
To further confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another. For instance, the correlation between the ethoxy group's methylene (B1212753) and methyl protons would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These correlations provide unambiguous evidence for the connectivity of the molecular fragments, confirming the link between the piperidine ring, the methylene bridge, and the ethoxyethoxy side chain.
For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized. This technique identifies protons that are close in space, which can help in determining the preferred conformation of the piperidine ring and the orientation of the substituent at the C4 position.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₂₁NO₂), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound This data is theoretical.
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 188.1645 |
| [M+Na]⁺ | 210.1464 |
Analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for such a molecule would likely involve cleavage of the ether linkages and fragmentation of the piperidine ring.
Chromatographic Separations for Isomer Analysis and Purification
Chromatographic techniques are essential for the purification of this compound and for the separation of any potential isomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods. The choice of the stationary and mobile phases is critical for achieving optimal separation. The purity of the isolated compound can be assessed by the presence of a single peak in the chromatogram.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. This would definitively establish the spatial arrangement of the ethoxyethoxy)methyl group relative to the piperidine ring.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. dntb.gov.uaresearchgate.net By approximating the exchange-correlation energy, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide accurate predictions of molecular properties. bookpi.orgresearchgate.net
DFT calculations are instrumental in characterizing the electronic landscape of 4-[(2-Ethoxyethoxy)methyl]piperidine. Key aspects of its electronic structure are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap suggests lower reactivity and higher kinetic stability. bookpi.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons, making it the principal site for electrophilic attack.
From the FMO energies, global reactivity descriptors can be calculated to quantify chemical reactivity. ias.ac.innih.govnih.gov These descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. bookpi.org
Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. bookpi.org For this compound, the MEP map would show a region of negative potential (typically colored red) around the nitrogen and oxygen atoms, identifying them as likely sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton.
Table 1: Predicted Global Reactivity Descriptors for this compound (Hypothetical Data)
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.20 |
| LUMO Energy | ELUMO | - | 1.85 |
| Energy Gap | ΔE | ELUMO - EHOMO | 8.05 |
| Ionization Potential | IP | -EHOMO | 6.20 |
| Electron Affinity | EA | -ELUMO | -1.85 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 2.175 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 4.025 |
| Chemical Softness | S | 1 / (2η) | 0.124 |
| Electrophilicity Index | ω | μ2 / (2η) | 0.588 |
DFT is a cornerstone for investigating the mechanisms of chemical reactions at the molecular level. technion.ac.il It can be used to map the potential energy surface for a reaction involving this compound, whether it acts as a reactant, catalyst, or product. For instance, the piperidine moiety can act as a base or nucleophile in various organic transformations, such as Knoevenagel condensations. researchgate.netsemanticscholar.org
A DFT study of such a reaction would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products. acs.org This allows for the construction of a detailed reaction energy profile. Transition states, which represent the highest energy point along the reaction coordinate, are located and characterized by the presence of a single imaginary vibrational frequency. acs.org The activation energy barrier (the energy difference between the reactants and the transition state) can then be determined, providing crucial information about the reaction kinetics. researchgate.net For example, in a piperidine-catalyzed reaction, DFT could elucidate the formation of an intermediate iminium ion and calculate the energy barriers for its formation and subsequent reaction steps. researchgate.netacs.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its properties. The piperidine ring itself is known to adopt a stable chair conformation to minimize steric and torsional strain. researchgate.netacs.org The substituent at the C4 position—the (2-ethoxyethoxy)methyl group—can exist in either an axial or an equatorial position. nih.gov Computational methods can predict the relative stability of these two conformers. For most 4-substituted piperidines, the equatorial conformer is thermodynamically favored to reduce steric hindrance. nih.gov
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. researchgate.netnih.gov In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion. An MD study of this compound in an explicit solvent like water would reveal the stability of the chair conformation, the rotational freedom of the side chain, and the formation of hydrogen bonds between the solvent and the molecule's nitrogen and oxygen atoms. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. researchgate.net By calculating the vibrational frequencies and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental data. researchgate.netnih.gov
For Infrared (IR) spectroscopy, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. researchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. nih.gov
For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C chemical shifts. nih.gov The calculations provide theoretical values that typically show a strong linear correlation with experimental spectra, making them invaluable for assigning specific peaks to particular atoms within the molecule. researchgate.net
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (Hypothetical Data)
| Atom Position (see note) | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Piperidine C2, C6 (axial) | 2.65 | 46.5 |
| Piperidine C2, C6 (equatorial) | 3.10 | 46.5 |
| Piperidine C3, C5 (axial) | 1.25 | 29.0 |
| Piperidine C3, C5 (equatorial) | 1.80 | 29.0 |
| Piperidine C4 | 1.75 | 38.0 |
| -CH2-O- (exocyclic) | 3.40 | 75.0 |
| -O-CH2-CH2-O- | 3.60 | 70.5 |
| -O-CH2-CH3 | 3.50 | 66.8 |
| -CH3 | 1.20 | 15.2 |
| N-H | 1.95 (variable) | - |
| Note: Numbering is illustrative for spectroscopic assignment purposes. |
Chemoinformatics and Structure-Reactivity Relationship (SAR) Studies
Chemoinformatics employs computational methods to analyze chemical data and establish relationships between molecular structure and properties. Quantitative Structure-Reactivity Relationship (QSAR) studies are a key component of this field, aiming to create mathematical models that correlate molecular descriptors with a specific property, such as reactivity or a physicochemical characteristic. researchgate.netmdpi.com
For this compound, a QSAR study (excluding biological activity) could be developed to predict properties like boiling point, solubility, or chromatographic retention time. This would involve calculating a wide range of molecular descriptors for a series of related piperidine derivatives. These descriptors fall into several categories:
Constitutional: Molecular weight, atom counts.
Topological: Indices that describe atomic connectivity. researchgate.net
Physicochemical: LogP (lipophilicity), Polar Surface Area (PSA), molar refractivity. researchgate.net
Quantum-chemical: Dipole moment, HOMO/LUMO energies, atomic charges derived from DFT calculations. nih.gov
Using statistical methods like multiple linear regression (MLR), a model is built that links a selection of these descriptors to the property of interest. researchgate.net Such a model could then be used to predict the properties of new, unsynthesized piperidine derivatives, guiding chemical research by prioritizing compounds with desirable characteristics.
Role of 4 2 Ethoxyethoxy Methyl Piperidine As a Core Scaffold in Chemical Research
Applications as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
In chemical synthesis, a synthetic intermediate or building block is a molecule that serves as a stepping stone in the construction of more complex molecular architectures. news-medical.netresearchgate.net The structure of 4-[(2-Ethoxyethoxy)methyl]piperidine, featuring a reactive secondary amine within the piperidine (B6355638) ring and an ether-containing side chain, theoretically allows for its use in various synthetic transformations. The secondary amine can undergo N-alkylation, N-acylation, or be used in coupling reactions to attach the piperidine core to other molecular fragments.
A thorough search of peer-reviewed scientific literature did not yield specific examples or detailed research findings where this compound has been explicitly documented as a synthetic intermediate or building block in the synthesis of complex molecules. Research in this area often focuses on other functionalized piperidines. nih.govnih.gov
Scaffold Design in Combinatorial Chemistry and Diversity-Oriented Synthesis
Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are strategies used to rapidly generate large collections (libraries) of structurally diverse molecules. nih.govnih.gov These libraries are then screened for biological activity to identify new drug leads. A core scaffold, such as a piperidine derivative, is systematically modified with various chemical appendages to create this diversity. nih.govcam.ac.uk
There is no specific information available in the scientific literature detailing the use of the this compound scaffold in the design and synthesis of combinatorial libraries or in diversity-oriented synthesis projects. General strategies for DOS often employ different, often more complex, piperidine scaffolds to explore chemical space. nih.gov
Integration into Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding or van der Waals forces. In host-guest systems, a larger 'host' molecule encapsulates a smaller 'guest' molecule. rsc.orgresearchgate.net The ether chain on this compound could potentially engage in hydrogen bonding, while the piperidine ring could interact with other molecules through various non-covalent forces.
However, no published studies were found that describe the integration or use of this compound in the formation of supramolecular assemblies or as a component in host-guest systems. Research in this field with piperidine derivatives has explored other compounds, for instance, in complexes with cyclodextrins. mdpi.com
Ligand Development in Catalysis Research
In catalysis, ligands are molecules that bind to a central metal atom to form a catalytically active complex. The nitrogen atom in the piperidine ring has a lone pair of electrons that can coordinate to a metal center. The specific substituents on the piperidine ring can influence the electronic and steric properties of the resulting catalyst, thereby affecting its activity and selectivity.
A review of the literature on catalysis research did not provide any instances of this compound being used as a ligand for metal catalysts. The development of ligands for catalysis is an active area of research, with studies reporting on various other substituted piperidine-based ligands and their metal complexes. rsc.orgnih.gov
Development of Novel Materials through Chemical Functionalization
Chemical functionalization involves modifying a substance to impart new properties. Incorporating specific chemical moieties like this compound into polymers or onto surfaces can alter their physical, chemical, or biological characteristics. The ether side chain, for example, could influence solubility or biocompatibility.
There are no specific research articles or data available that document the use of this compound for the development of novel materials through chemical functionalization. Studies on novel piperidine-containing materials have focused on different molecular structures for applications such as plant growth stimulation. arxiv.org
Patents and Intellectual Property in Synthesis and Applications
Patents are a key indicator of the commercial and industrial relevance of a chemical compound. They protect the intellectual property related to a compound's synthesis, derivatives, or specific applications.
A comprehensive search of patent databases did not reveal any patents that specifically claim the synthesis or application of this compound. Patent literature for piperidine derivatives is extensive but tends to focus on compounds with demonstrated therapeutic potential or specific industrial uses, which have not been publicly disclosed for this particular compound. google.comgoogle.com
Emerging Research Directions and Future Perspectives
Innovations in Stereo- and Regioselective Synthesis of 4-[(2-Ethoxyethoxy)methyl]piperidine
The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in modern chemical synthesis. For this compound, future synthetic strategies will likely move beyond classical methods to embrace more sophisticated and efficient catalytic systems.
Current research on substituted piperidines often involves the functionalization of pre-existing piperidine (B6355638) rings or the construction of the ring from acyclic precursors. researchgate.net Innovations applicable to this specific compound could involve rhodium-catalyzed C-H activation, which allows for direct functionalization at specific positions on the piperidine ring. The choice of catalyst and nitrogen-protecting group can direct substitution to the C2, C3, or C4 positions, offering a versatile method to introduce or modify the (2-Ethoxyethoxy)methyl group or other substituents. nih.govnih.gov For instance, using specific rhodium catalysts in combination with N-α-oxoarylacetyl-piperidines has been shown to favor functionalization at the C4 position. nih.gov
Another promising avenue is the use of gold-catalyzed reactions, which have been successfully employed in the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov Adapting such a methodology could provide a highly controlled route to 4-substituted piperidines, which could then be elaborated to introduce the desired side chain. Furthermore, diastereoselective lithiation and trapping of N-protected piperidines represents a powerful tool for creating specific trans- or cis-isomers, a technique that could be crucial for isolating a single stereoisomer of this compound. whiterose.ac.uk
Future work will likely focus on developing catalytic systems that can construct the substituted piperidine ring with the (2-Ethoxyethoxy)methyl side chain already in place, with high control over the relative stereochemistry.
Exploration of Novel Chemical Transformations of the (2-Ethoxyethoxy)methyl Moiety
The (2-Ethoxyethoxy)methyl group, while seemingly simple, offers several sites for novel chemical transformations. This moiety is an alkoxymethyl ether, a class of functional groups known for their role as protecting groups that are labile under acidic conditions. thieme-connect.de Research into the selective cleavage of this group is a key area of interest.
Ether cleavage is a fundamental reaction in organic chemistry, typically requiring strong acids like HI or Lewis acids such as boron tribromide. wikipedia.orgmasterorganicchemistry.com Future research could explore milder and more selective methods for cleaving one of the ether linkages within the (2-Ethoxyethoxy)methyl side chain. For example, enzymatic cleavage using fungal peroxygenases, which have been shown to oxidize various ethers via a hydrogen abstraction and oxygen rebound mechanism, could offer a green and highly selective alternative. nih.gov
Beyond cleavage, the ether oxygens could act as directing groups for further functionalization of the piperidine ring or the side chain itself. The flexible nature of the side chain could also be exploited in catalyst design, where it might act as a hemilabile ligand, coordinating to a metal center and then dissociating to open up a coordination site for catalysis.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) are revolutionizing chemical discovery by allowing for the rapid execution and analysis of hundreds of reactions in parallel. acs.org Applying these technologies to the synthesis of this compound and its derivatives could dramatically accelerate research and development.
HTE platforms can be used to rapidly screen a wide array of catalysts, solvents, bases, and temperature conditions to optimize the synthesis of the target compound. chemrxiv.orgchemrxiv.org This is particularly valuable for developing novel stereo- and regioselective methods, where subtle changes in reaction conditions can have a profound impact on the outcome. For example, an HTE workflow could be designed to identify the optimal rhodium catalyst for the C-H functionalization of a piperidine precursor. nih.govnih.gov
Once an optimized synthesis is established, automated platforms can be used to generate libraries of related compounds for screening in drug discovery programs. nih.govresearchgate.net By varying the substituents on the piperidine nitrogen or replacing the ethoxy group with other functionalities, a diverse set of molecules can be synthesized with minimal manual intervention. This integration allows for a much faster design-make-test cycle, accelerating the discovery of new molecules with desired properties.
| Catalyst 1 (e.g., Pd(PPh₃)₄) | Catalyst 2 (e.g., PdCl₂(dppf)) | Catalyst 3 (e.g., XPhos Pd G3) | |
|---|---|---|---|
| Base 1 (K₂CO₃) in Solvent A (Toluene/H₂O) | Reaction 1 | Reaction 2 | Reaction 3 |
| Base 2 (Cs₂CO₃) in Solvent A (Toluene/H₂O) | Reaction 4 | Reaction 5 | Reaction 6 |
| Base 1 (K₂CO₃) in Solvent B (Dioxane/H₂O) | Reaction 7 | Reaction 8 | Reaction 9 |
| Base 2 (Cs₂CO₃) in Solvent B (Dioxane/H₂O) | Reaction 10 | Reaction 11 | Reaction 12 |
Deeper Computational Insights into Reactivity and Conformation
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. For this compound, theoretical studies can offer deep insights into its conformational preferences and reactivity, guiding experimental work.
The piperidine ring exists predominantly in a chair conformation. The orientation of the 4-substituent (axial vs. equatorial) is a critical factor influencing the molecule's shape and biological activity. Molecular mechanics and Density Functional Theory (DFT) calculations can be used to determine the relative energies of these conformers. nih.gov For this specific molecule, the flexibility of the (2-Ethoxyethoxy)methyl side chain introduces additional complexity. Computational methods, including molecular dynamics (MD) simulations, can explore the vast conformational space of this side chain and its influence on the piperidine ring's geometry. researchgate.netnih.gov
DFT calculations can also predict the molecule's electronic properties, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information helps to identify the most likely sites for electrophilic or nucleophilic attack, thereby predicting the molecule's reactivity in various chemical transformations. Such studies have been extensively used to rationalize the conformational behavior of other substituted piperidines, revealing that electrostatic and hyperconjugative interactions often play a decisive role. researchgate.net
| Parameter | Description | Computational Method |
|---|---|---|
| ΔG (Equatorial vs. Axial) | Gibbs free energy difference to determine the most stable ring conformation. | DFT (e.g., B3LYP/6-31G*) |
| Dipole Moment | Predicts polarity and solubility, influenced by the orientation of substituents. | DFT |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. | DFT |
| Side Chain Dihedral Angles | Maps the potential energy surface of the flexible (2-Ethoxyethoxy)methyl group. | Molecular Dynamics (MD) |
| Solvent Accessible Surface Area | Evaluates interactions with the solvent environment. | MD Simulations |
Advancements in Sustainable Synthesis Protocols
The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.govrasayanjournal.co.in The synthesis of N-heterocycles like piperidine is an active area for the application of these principles. mdpi.commdpi.com
Future syntheses of this compound will likely incorporate sustainable strategies. This could involve the use of biocatalysts, such as enzymes, which operate under mild conditions (e.g., in water at room temperature) and can provide high levels of stereo- and regioselectivity. nih.govnih.govresearchgate.net Chemoenzymatic processes, which combine the advantages of biocatalysis with traditional chemical catalysis, offer another powerful approach. nih.gov
Other green methodologies include the use of alternative energy sources like microwave irradiation or ultrasound to accelerate reaction rates and improve yields, often under solvent-free conditions. mdpi.com The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key aspect of sustainable synthesis. Applying these approaches to the production of this compound could lead to more environmentally friendly and economically viable manufacturing processes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 4-[(2-Ethoxyethoxy)methyl]piperidine with high purity?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution or alkylation reactions. For example, reacting piperidine with a pre-functionalized ether halide (e.g., 2-ethoxyethoxy methyl chloride) in a polar aprotic solvent like dichloromethane or DMF. A base such as triethylamine is often used to neutralize HCl byproducts. Reaction optimization includes controlling temperature (e.g., 60–80°C) and reaction time (12–24 hours) to maximize yield. Purification via column chromatography or crystallization is critical to achieve >95% purity .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer : Solubility can be determined using shake-flask methods in PBS (pH 7.4) or simulated gastric fluid. Stability studies involve HPLC or LC-MS to monitor degradation products over time under varying pH (2–9), temperatures (4–37°C), and light exposure. The ethoxyethoxy group may enhance aqueous solubility compared to non-polar piperidine derivatives, but stability in acidic conditions should be verified due to potential ether bond hydrolysis .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer : Initial screens include:
- Receptor binding assays : Radioligand displacement studies (e.g., for GPCRs or ion channels).
- Enzyme inhibition assays : Kinetic analysis using fluorogenic substrates.
- Cytotoxicity profiling : MTT assays in HEK-293 or HepG2 cells.
Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) are essential for validation .
Advanced Research Questions
Q. How does the ethoxyethoxy substituent influence the compound’s pharmacokinetic properties compared to other piperidine derivatives?
- Methodological Answer : Computational modeling (e.g., QSAR or molecular docking) can predict logP, membrane permeability, and metabolic stability. In vitro assays like Caco-2 cell monolayers assess intestinal absorption, while cytochrome P450 (CYP) inhibition studies (e.g., CYP3A4/2D6) evaluate metabolic pathways. The ethoxyethoxy group likely increases hydrophilicity and reduces first-pass metabolism, but in vivo pharmacokinetic studies in rodents are required for confirmation .
Q. What strategies resolve contradictory data in receptor binding affinity across studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or impurity interference. Solutions include:
- Orthogonal assays : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry).
- Batch consistency checks : NMR or LC-MS to verify compound integrity.
- Positive control standardization : Use reference ligands with well-characterized affinities.
Statistical meta-analysis of published data can identify outliers .
Q. How can structural modifications of the ethoxyethoxy chain enhance target selectivity?
- Methodological Answer : Systematic SAR (structure-activity relationship) studies involve synthesizing analogs with:
- Varying chain lengths : Replace ethoxyethoxy with propoxyethoxy or shorter ethers.
- Branching : Introduce methyl groups to restrict conformational flexibility.
- Bioisosteres : Substitute oxygen with sulfur or amine groups.
Activity profiles are evaluated using functional assays (e.g., cAMP accumulation for GPCRs) and selectivity panels against related targets .
Q. What advanced analytical techniques characterize degradation products under oxidative stress?
- Methodological Answer : Accelerated stability studies using hydrogen peroxide or UV light, followed by:
- LC-HRMS : Identify molecular formulas of degradation products.
- NMR spectroscopy : Assign structural changes (e.g., oxidation of the piperidine ring).
- EPR spectroscopy : Detect free radical intermediates.
Computational tools (e.g., DFT) predict reactive sites and degradation pathways .
Methodological Considerations
Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Neutralize acidic/basic byproducts before incineration.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers validate the compound’s purity and identity in multi-step syntheses?
- Methodological Answer :
- Purity : HPLC with UV/ELSD detection (≥98% area).
- Identity : FT-IR for functional groups (e.g., ether C-O stretch at ~1100 cm⁻¹), ¹H/¹³C NMR for structural confirmation.
- Elemental analysis : Match calculated vs. observed C, H, N percentages.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
